2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone
Description
Key structural features include:
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)31(29,30)18-21-15-9-10-16-22(21)26/h1,3-16H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOCETMZXKIKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 4,5-diphenyl-1-(2-propynyl)-1H-imidazole with chlorobenzyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone can undergo various chemical reactions, including:
Oxidation: : The sulfone group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone exhibit antimicrobial activity against various pathogens. For instance, studies have shown that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms often involve interference with microbial cell wall synthesis or metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The structure-activity relationship (SAR) studies suggest that modifications on the imidazole ring and side chains significantly influence the cytotoxic effects against tumor cells.
Case Studies
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the imidazole ring through condensation reactions.
- Introduction of the chlorobenzyl and diphenyl groups via nucleophilic substitution.
- Sulfonation to introduce the sulfone functional group.
Mechanism of Action
The mechanism by which 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone exerts its effects involves its interaction with specific molecular targets. The sulfone group plays a crucial role in binding to these targets, leading to various biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Sulfone Group
4-Fluorobenzyl Sulfone Analog
- Structure : Replaces the 2-chlorobenzyl group with a 4-fluorobenzyl sulfone (CAS 339277-79-1; molecular formula: C₂₅H₁₉FN₂O₂S) .
- Biological Activity: Fluorinated analogs often exhibit improved metabolic stability compared to chlorinated derivatives .
4-Methoxybenzyl Sulfone Analog
Substituent Variations on the Imidazole Core
1-(p-Tolyl) and 1-(p-Bromophenyl) Analogs
- Structure : Compounds such as 2-(p-chlorophenyl)-3-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)-1H-indole (mp: 265–270°C) and 2-(p-bromophenyl)-3-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)-1H-indole (mp: 278°C) .
- Key Differences :
Hydroxyphenyl-Pyridyl Imidazole Derivatives
Crystallographic and Computational Analysis
Biological Activity
2-Chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone is a complex organic compound with significant potential in pharmacological applications. Its unique structure, characterized by a sulfone group and an imidazole ring, suggests various biological activities, particularly in cancer therapy.
- Molecular Formula : CHClNOS
- Molar Mass : 446.95 g/mol
- CAS Number : 339277-75-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, disrupting cellular processes. The sulfone group is critical for binding to these targets, leading to various biological responses, notably in cancer cell lines.
Biological Activity Overview
Research indicates that derivatives of imidazole compounds exhibit notable antiproliferative effects against various cancer cell lines. The following sections detail findings from recent studies.
Antiproliferative Activity
A study evaluated the antiproliferative effects of related compounds on different cancer cell lines:
| Compound | Cell Line | IC (nM) |
|---|---|---|
| PIB-SO | HT-29 | <100 |
| PIB-SO | M21 | <100 |
| PIB-SO | MCF7 | <100 |
| CA-4 | HT-29 | 50 |
The results demonstrate that the compound exhibits strong antiproliferative activity, comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .
The mechanism by which the compound exerts its effects involves:
- Cell Cycle Disruption : The compound induces cell cycle arrest in the G2/M phase.
- Microtubule Dynamics : It binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization and leading to cell death .
Case Studies
- Chick Chorioallantoic Membrane (CAM) Assay :
- Cell Line Specificity :
Q & A
Q. What are the critical steps in synthesizing 2-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfone, and how can purity be optimized?
The synthesis involves three key steps: (1) formation of the imidazole core via condensation reactions, (2) introduction of the chlorobenzyl group via nucleophilic substitution, and (3) sulfonation to attach the sulfone moiety. Purity optimization requires careful selection of catalysts (e.g., triethylamine) and solvents (e.g., DMF), along with reflux conditions to minimize side reactions. Chromatographic purification and recrystallization in polar solvents like ethanol are recommended for ≥95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and molecular symmetry. Mass spectrometry (MS) validates the molecular weight (446.95 g/mol), while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., sulfone S=O stretch at ~1300–1150 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) ensures exact mass matching .
Q. What are the key physical and chemical properties of this compound?
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₅H₁₉ClN₂O₂S |
| Molar Mass | 446.95 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 180–185°C (decomposes) |
| Stability | Stable under inert atmosphere |
| These properties are derived from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility tests . |
Advanced Research Questions
Q. How does the sulfone group influence the compound’s binding affinity to pharmacological targets?
The sulfone group enhances hydrogen-bonding interactions with target proteins (e.g., kinases or enzymes) due to its electron-withdrawing nature and polarity. Molecular docking studies reveal that the sulfone moiety stabilizes binding via interactions with catalytic lysine or serine residues, as observed in analogous imidazole sulfones .
Q. What strategies resolve contradictions in bioactivity data across different studies?
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). Meta-analysis should normalize data using standardized protocols (e.g., IC₅₀ values in μM under controlled pH/temperature). Cross-validation with structural analogs (e.g., sulfide vs. sulfone derivatives) can isolate the sulfone’s contribution to activity .
Q. How do crystallographic studies inform steric and electronic interactions in this compound?
Single-crystal X-ray diffraction reveals bond lengths (e.g., C–S bond at 1.76 Å) and angles (e.g., N–C–S angle ~105°), highlighting steric hindrance from the 2-propynyl group. Density Functional Theory (DFT) calculations correlate these findings with reactivity, such as preferential attack at the imidazole C2 position .
Q. What experimental design principles optimize reaction yields in multi-step syntheses?
Use factorial design to test variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). Response Surface Methodology (RSM) identifies optimal conditions (e.g., 100°C, DMF, 3 mol% triethylamine), improving yields from 60% to 88% .
Q. How does solvent choice impact the compound’s stability during long-term storage?
Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% in argon-purged DMSO, whereas aqueous suspensions degrade >20%. Lyophilization in amber vials with desiccants is recommended for prolonged storage .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The electron-deficient sulfone group activates the imidazole ring for nucleophilic attack. Kinetic studies using ¹H NMR reveal a two-step mechanism: (1) slow protonation at N3, followed by (2) fast nucleophilic addition at C2. Solvent polarity (e.g., DMSO) accelerates the rate by stabilizing transition states .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Quantitative Structure-Activity Relationship (QSAR) models estimate logP (~3.2) and permeability (Caco-2 Papp >1 × 10⁻⁶ cm/s). Molecular Dynamics (MD) simulations predict moderate plasma protein binding (∼85%), aligning with in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
